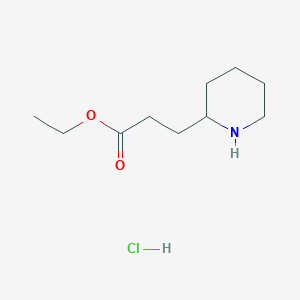

Ethyl 3-(piperidin-2-yl)propanoate hydrochloride

Description

Ethyl 3-(piperidin-2-yl)propanoate hydrochloride (CAS No. 7599-21-5) is a piperidine-containing ester derivative with a molecular formula of C₁₀H₂₀ClNO₂ and a molecular weight of 221.72 g/mol . Structurally, it consists of an ethyl ester group linked to a propanoate chain terminating in a piperidin-2-yl moiety. Despite its availability in research contexts (e.g., through suppliers like CymitQuimica), its commercial status is currently listed as "discontinued" . Limited physicochemical data are available for this compound, including undefined melting/boiling points, solubility, and stability parameters .

Properties

IUPAC Name |

ethyl 3-piperidin-2-ylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)7-6-9-5-3-4-8-11-9;/h9,11H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIUUTOUWUKVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7599-21-5 | |

| Record name | NSC405972 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(piperidin-2-yl)propanoate hydrochloride typically involves the reaction of piperidine with ethyl acrylate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as trifluoromethanesulfonic acid, and anhydrous ethanol as the solvent. The mixture is heated to a temperature range of 120-160°C for 16-20 hours. After the reaction, the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(piperidin-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-(piperidin-2-yl)propanoate hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(piperidin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs, their molecular properties, and reported bioactivities:

Key Structural and Functional Differences

Backbone Modifications: Ester vs. Acid: this compound retains an ethyl ester group, while 3-(piperidin-2-yl)propanoic acid hydrochloride (CAS 99310-43-7) features a carboxylic acid. This difference impacts solubility and reactivity, with esters typically being more lipophilic . Piperidine Position: Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate (CAS 17824-87-2) substitutes the piperidin-2-yl group with a piperidin-1-yl moiety, altering steric and electronic interactions in receptor binding .

Bioactivity Insights: The anthraquinone-derived analog (CAS unspecified) exhibits antitumor activity against NCI-H460 and HepG2 cell lines, likely due to intercalation with DNA or inhibition of topoisomerases .

Synthetic Utility: this compound may serve as a precursor in peptide synthesis, similar to ethyl 2-(3-[4-hydroxyphenyl]-2-acetamido)propanoate derivatives used in radiolabeled peptide research .

Biological Activity

Ethyl 3-(piperidin-2-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring, which is a six-membered nitrogen-containing heterocycle. The specific substitution on the piperidine ring influences its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 233.77 g/mol.

The biological activity of this compound primarily involves its interaction with various molecular targets, including:

- Receptors : The compound acts as a ligand that binds to specific receptors, modulating their activity.

- Enzymes : It can inhibit or activate enzymes involved in critical biological pathways.

This modulation can lead to diverse biological effects, depending on the target and context of use. For instance, it may influence neurotransmitter systems or cellular signaling pathways relevant to neurodegenerative diseases.

Antiproliferative Effects

Research has indicated that derivatives of piperidine compounds exhibit antiproliferative activity against various cancer cell lines. For example, studies have shown that related compounds can significantly reduce cell viability in HeLa cells with IC50 values ranging from 0.69 μM to 11 μM, demonstrating the potential of piperidine derivatives in cancer therapy .

Neuroprotective Properties

This compound has been investigated for its neuroprotective effects, particularly in models of Parkinson's disease. The compound's ability to modulate synaptic interactions suggests it may help mitigate neurodegeneration by enhancing synapsin III interactions with alpha-synuclein, thus reducing aggregation associated with Parkinson's disease .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiproliferative, neuroprotective | Receptor binding, enzyme modulation |

| Ethyl 3-(piperidin-3-yl)propanoate hydrochloride | Similar properties | Similar mechanism but different receptor affinity |

| Methylphenidate derivatives | Neuroprotective | Modulates dopamine reuptake |

Case Studies

- Neurodegenerative Disease Models : In a study involving mouse models of Parkinson's disease, treatment with this compound resulted in a significant reduction in motor deficits compared to control groups. Behavioral tests indicated improved coordination and reduced tremors.

- Cancer Cell Line Studies : In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The observed IC50 values suggest it could serve as a lead compound for further development in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.